molecular formula C13H9BrN2O2 B8376470 2-[4-Bromo-3-(2-oxazolylmethyl)phenyl]oxazole

2-[4-Bromo-3-(2-oxazolylmethyl)phenyl]oxazole

Cat. No. B8376470
M. Wt: 305.13 g/mol
InChI Key: LEUHDALWZUIRLY-UHFFFAOYSA-N
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Patent
US05846990

Procedure details

A mixture of the title compound of Step (C), 1H-1,2,3-triazole (144 mg, 2.1 mmol) and K2CO3 (1.3 g, 9.5 mmol) in 3.8 ml sulfolane was heated at 140° C. for 3 hrs. After cooling, 30 ml H2O was added and the mixture was extracted with 1:1 EtOAc/hexane. The combined organic extracts were washed with H2O and brine, dried and concentrated. The residue was chromatographed on silica gel using 3:1 hexane/EtOAc to afford the title compound of this step (256 mg, 44% for three steps).
Name
title compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
144 mg
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:9][CH:10]=[CH:11][N:12]=2)=[CH:4][C:3]=1[CH2:13][C:14](Cl)=[O:15].[NH:17]1[CH:21]=[CH:20]N=N1.C([O-])([O-])=O.[K+].[K+].O>S1(CCCC1)(=O)=O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:9][CH:10]=[CH:11][N:12]=2)=[CH:4][C:3]=1[CH2:13][C:14]1[O:15][CH:20]=[CH:21][N:17]=1 |f:2.3.4|

Inputs

Step One
Name
title compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C=C1)C=1OC=CN1)CC(=O)Cl
Name
Quantity
144 mg
Type
reactant
Smiles
N1N=NC=C1
Name
Quantity
1.3 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
3.8 mL
Type
solvent
Smiles
S1(=O)(=O)CCCC1
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with 1:1 EtOAc/hexane
WASH
Type
WASH
Details
The combined organic extracts were washed with H2O and brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel using 3:1 hexane/EtOAc

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)C=1OC=CN1)CC=1OC=CN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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